
4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid is an organic compound known for its structural diversity and superior luminescence properties. It is a derivative of fluorene, modified to enhance its chemical and physical characteristics. This compound is often used in the synthesis of coordination compounds and has applications in various fields, including materials science and fluorescent sensing .
Vorbereitungsmethoden
The synthesis of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid typically involves the structural modification of fluorene. One common method includes the reaction of fluorene derivatives with appropriate reagents under controlled conditions. For example, the reaction of fluorene-2,7-diboronic acid esters with methyl lithium, followed by reaction with chloromethane, can yield 9,9-dimethyl-2,7-fluorene diboronic acid . This compound can then be further reacted to produce 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid.
Analyse Chemischer Reaktionen
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Coordination Reactions: It acts as a ligand in coordination chemistry, forming complexes with metal ions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various metal salts for coordination reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism by which 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid exerts its effects is primarily through its role as a ligand in coordination chemistry. It forms complexes with metal ions, which can then exhibit unique properties such as luminescence or catalytic activity. The molecular targets and pathways involved depend on the specific application and the metal ions it coordinates with .
Vergleich Mit ähnlichen Verbindungen
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid can be compared with other fluorene derivatives, such as:
9,9-Dimethylfluorene: A simpler derivative with similar structural features but lacking the dibenzoic acid groups.
4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dibenzoic acid: A derivative with longer alkyl chains, which can affect its solubility and electronic properties.
The uniqueness of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid lies in its combination of structural rigidity and functional groups, which enhance its ability to form stable coordination compounds and exhibit superior luminescence properties .
Eigenschaften
Molekularformel |
C29H22O4 |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
4-[7-(4-carboxyphenyl)-9,9-dimethylfluoren-2-yl]benzoic acid |
InChI |
InChI=1S/C29H22O4/c1-29(2)25-15-21(17-3-7-19(8-4-17)27(30)31)11-13-23(25)24-14-12-22(16-26(24)29)18-5-9-20(10-6-18)28(32)33/h3-16H,1-2H3,(H,30,31)(H,32,33) |
InChI-Schlüssel |
VCKDVSMFKPVBPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=C1C=C(C=C4)C5=CC=C(C=C5)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


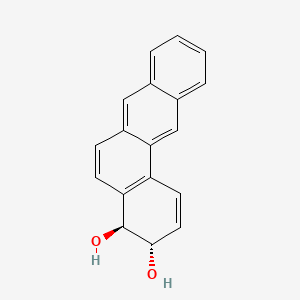


![1-[3-(2,5-dimethylpyrrol-1-yl)-4-ethoxyphenyl]ethanone](/img/structure/B13788152.png)

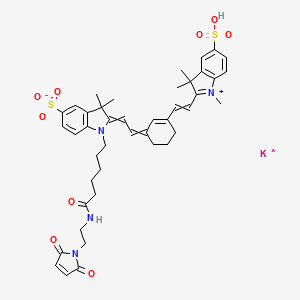

![4-Hydroxy-3-[2-(2-hydroxy-5-nitro-3-sulfophenyl)diazenyl]-6-[(sulfomethyl)amino]-2-naphthalenesulfonic acid](/img/structure/B13788177.png)
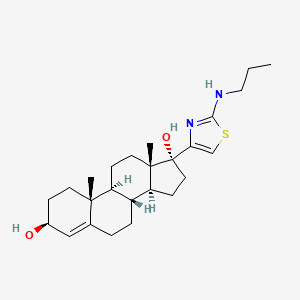
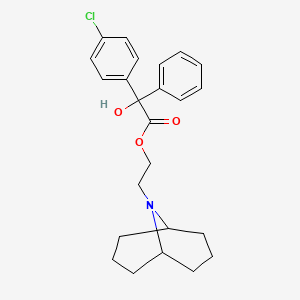


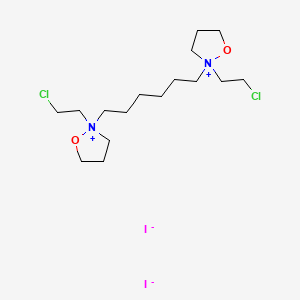
![1H-indeno[1,2-c][1,2]oxazole](/img/structure/B13788217.png)
